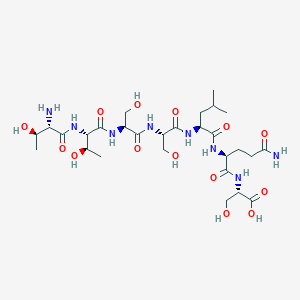
L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine is a peptide compound composed of seven amino acids: threonine, serine, leucine, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can yield peptide analogs with altered biological activity.
科学的研究の応用
L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, cellular communication, and metabolic regulation.
類似化合物との比較
Similar Compounds
L-Threonyl-L-seryl-L-histidine: Another peptide with similar amino acid composition but different sequence and properties.
Semaglutide: A longer peptide with therapeutic applications in diabetes treatment.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A complex peptide with a similar backbone but additional functional groups.
Uniqueness
L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its structure allows for targeted interactions with molecular targets, making it valuable in research and potential therapeutic applications.
生物活性
L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine is a complex peptide composed of multiple amino acids, notable for its potential biological activities. Understanding the biological activity of this compound involves exploring its structural properties, mechanisms of action, and relevant research findings.
Structural Properties
The molecular formula of this compound is C152H222N38O50, with a molecular weight of approximately 3381.66 g/mol. This complex structure allows for diverse interactions within biological systems, potentially influencing various physiological processes .
The biological activity of this peptide can be attributed to several mechanisms:
- Antiviral Activity : Peptides similar to this compound have been shown to exhibit antiviral properties, particularly against HIV. For instance, certain peptide-based inhibitors interfere with the viral life cycle at early stages, suggesting potential applications in antiviral therapies .
- Neurotransmitter Functions : The presence of serine and threonine residues may contribute to neurotransmitter functions, as these amino acids are involved in various signaling pathways within the nervous system .
- Antibacterial Properties : Research indicates that peptides with similar structures can exhibit moderate antibacterial activity against specific bacterial strains. This suggests that this compound may also possess such properties .
Case Studies and Research Findings
Recent studies have highlighted the importance of peptides in therapeutic contexts:
- HIV Inhibition : A study demonstrated that peptides mimicking gp41 structures effectively inhibit HIV-1 entry into cells. The IC50 values for these peptides ranged from 1.1 to 2.8 µg/mL against various strains, indicating significant antiviral potential .
- Antibacterial Activity : Another study focused on threonyl-tRNA synthetase inhibitors showed moderate antibacterial effects against Haemophilus influenzae and E. coli mutants. This points towards the potential of threonine-containing peptides in developing antibacterial agents .
- Neurotransmitter Role : Peptides rich in serine and threonine have been implicated in modulating neurotransmission, which may be relevant for conditions affecting the central nervous system .
Data Table: Summary of Biological Activities
特性
CAS番号 |
632331-56-7 |
|---|---|
分子式 |
C28H50N8O14 |
分子量 |
722.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H50N8O14/c1-11(2)7-15(23(44)31-14(5-6-19(29)42)22(43)35-18(10-39)28(49)50)32-24(45)16(8-37)33-25(46)17(9-38)34-27(48)21(13(4)41)36-26(47)20(30)12(3)40/h11-18,20-21,37-41H,5-10,30H2,1-4H3,(H2,29,42)(H,31,44)(H,32,45)(H,33,46)(H,34,48)(H,35,43)(H,36,47)(H,49,50)/t12-,13-,14+,15+,16+,17+,18+,20+,21+/m1/s1 |
InChIキー |
HKRJGGSCVJXDHN-NLDJMRFASA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















